2-Nitroisonicotinamide
Overview
Description
2-Nitroisonicotinamide is a chemical compound with the molecular formula C6H5N3O3 It is a derivative of isonicotinamide, where a nitro group is substituted at the second position of the pyridine ring
Mechanism of Action
Target of Action
2-Nitroisonicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide is a form of vitamin B3 and acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes are essential for various metabolic functions in mammalian cells .
Mode of Action
Nicotinamide is known to influence human DNA repair and cellular stress responses . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .
Biochemical Pathways
Nicotinamide is involved in the synthesis and salvage pathways of NAD+. Dietary nicotinic acid and nicotinamide are converted to bioactive NAD+ through these pathways . The conversion of dietary nicotinic acid to NAD+ involves a three-step reaction pathway, while the conversion of nicotinamide to NAD+ occurs in a two-step process . The biochemical pathways affected by this compound would likely be similar due to its structural similarity to nicotinamide.
Result of Action
Nicotinamide, a structurally similar compound, has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may also partially prevent and/or reverse several biophysical changes associated with skin aging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroisonicotinamide typically involves the nitration of isonicotinamide. One common method is the reaction of isonicotinamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the second position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Nitroisonicotinamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2-Aminoisonicotinamide.
Substitution: Various substituted isonicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitroisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Isonicotinamide: The parent compound without the nitro group.
2-Aminoisonicotinamide: The reduced form of 2-Nitroisonicotinamide.
Nicotinamide: An isomer with the carboxamide group in the 3-position.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-nitropyridine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c7-6(10)4-1-2-8-5(3-4)9(11)12/h1-3H,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPIIYHZGYTOTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531298 | |
Record name | 2-Nitropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60780-17-8 | |
Record name | 2-Nitropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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